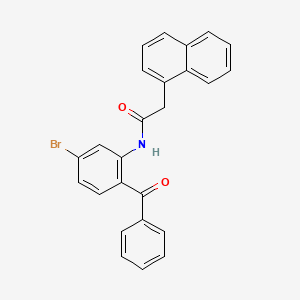

N-(2-benzoyl-5-bromophenyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-5-bromophenyl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18BrNO2/c26-20-13-14-22(25(29)18-8-2-1-3-9-18)23(16-20)27-24(28)15-19-11-6-10-17-7-4-5-12-21(17)19/h1-14,16H,15H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVKDELIUOKBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-5-bromophenyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One possible route could be:

Bromination: Starting with a benzoylphenyl compound, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Acylation: The brominated compound can then undergo acylation with naphthalen-1-yl acetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-5-bromophenyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula and features a brominated phenyl ring. The synthesis typically involves two main steps:

- Bromination : A benzoylphenyl compound is brominated using bromine or N-bromosuccinimide (NBS).

- Acylation : The resulting brominated compound undergoes acylation with naphthalen-1-yl acetic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to yield the final product.

Medicinal Chemistry

N-(2-benzoyl-5-bromophenyl)-2-(naphthalen-1-yl)acetamide has shown potential in drug development due to its biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli. Preliminary studies suggest that this compound may exhibit similar antimicrobial properties, which could be explored further in clinical settings .

- Anticancer Potential : The compound's structure may allow it to interact with specific molecular targets involved in cancer pathways. Research on related compounds indicates potential anticancer activity, warranting further investigation .

Organic Synthesis

Due to its structural characteristics, this compound serves as an intermediate in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for creating other complex molecules .

Material Science

The unique properties of this compound may also find applications in the development of advanced materials. Its ability to form stable complexes could be utilized in creating specialty chemicals and functional materials for various industrial applications .

Antimicrobial Activity Case Study

A comparative study was conducted on the antimicrobial activity of several substituted phenylacetamides, including this compound. The results indicated that this compound could potentially exhibit significant antimicrobial effects.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | 0.5 μg/mL |

| N-(3-bromophenyl)-2-chloroacetamide | Escherichia coli | 1.0 μg/mL |

| This compound | TBD | TBD |

This table highlights the need for further testing to establish definitive MIC values for the compound .

Anticancer Activity Case Study

In a study evaluating the anticancer properties of various compounds against human colorectal carcinoma cell lines (HCT116), several derivatives showed promising results. While specific data for this compound was not available, its structural similarity to effective compounds suggests potential efficacy that warrants exploration .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-5-bromophenyl)-2-(naphthalen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Benzoyl Effects : The bromine and benzoyl groups in the target compound enhance steric bulk and electron-withdrawing capacity compared to smaller halogens (Cl, F) in Praveen et al.’s analog . This may reduce solubility in polar solvents but improve aromatic interactions in crystal packing or biological targets.

- Naphthalene Role : The naphthalen-1-yl group, common across analogs, facilitates π-π stacking, as seen in crystal structures of related compounds .

- Impurity Comparisons: Impurity A’s aminoethyl group introduces basicity and salt formation, while Impurity B’s carboxylic acid alters polarity and hydrogen-bonding capacity .

Physicochemical and Functional Implications

- Solubility : The benzoyl and bromine substituents likely decrease aqueous solubility compared to halogenated analogs (e.g., 3-chloro-4-fluoro derivative), aligning with trends in LogP increases for bulky/electron-deficient groups.

- Hydrogen Bonding : The target’s amide and benzoyl carbonyl groups can act as hydrogen-bond acceptors, similar to other acetamides . However, steric hindrance from the benzoyl group may limit intermolecular interactions compared to less-substituted analogs.

- Crystallography : Structural studies of analogs (e.g., Praveen et al.’s compound) rely on programs like SHELX for refinement, suggesting the target’s crystal structure could be resolved using similar methods .

Biological Activity

N-(2-benzoyl-5-bromophenyl)-2-(naphthalen-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's IUPAC name is N-(2-benzoyl-5-bromophenyl)-2-naphthalen-1-ylacetamide, with a molecular formula of CHBrN\O. The structure features a brominated phenyl ring, which is critical for its biological activity.

Synthesis Methods:

- Bromination: The synthesis typically begins with bromination of a benzoylphenyl compound using bromine or N-bromosuccinimide (NBS).

- Acylation: The resulting brominated compound undergoes acylation with naphthalen-1-yl acetic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to yield the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds, suggesting that this compound may exhibit similar properties. For example, research on substituted phenylacetamides demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | 0.5 μg/mL |

| N-(3-bromophenyl)-2-chloroacetamide | Escherichia coli | 1.0 μg/mL |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects is likely through interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Its bromine substituent may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability within biological systems .

Case Studies and Research Findings

- Anticancer Properties: A related study explored the anticancer activity of benzoyl derivatives, revealing significant cytotoxicity against cancer cell lines such as HepG2 and MCF-7. The compounds induced apoptosis through upregulation of caspases, suggesting potential applications in cancer therapy .

- Quantitative Structure-Activity Relationship (QSAR): QSAR analysis has been employed to predict the biological activity of similar compounds based on their chemical structure, indicating that modifications to the phenyl ring can significantly influence antimicrobial efficacy .

Q & A

Q. What are the standard synthetic routes for N-(2-benzoyl-5-bromophenyl)-2-(naphthalen-1-yl)acetamide, and what experimental conditions optimize yield?

Methodological Answer: The synthesis typically involves coupling a naphthalen-1-ylacetyl chloride derivative with a substituted aniline. For example:

Reagent Preparation : Generate naphthalen-1-ylacetyl chloride via reaction of naphthalen-1-ylacetic acid with thionyl chloride (SOCl₂) under reflux.

Amide Formation : React the acyl chloride with 2-benzoyl-5-bromoaniline in dichloromethane (DCM) at 273 K, using triethylamine (Et₃N) as a base to neutralize HCl byproducts .

Workup : Extract the product with DCM, wash with aqueous NaHCO₃ and brine, and purify via recrystallization (e.g., toluene slow evaporation).

Q. Key Optimization Factors :

- Temperature : Low temperatures (273 K) minimize side reactions.

- Solvent : DCM ensures solubility of aromatic intermediates.

- Purification : Recrystallization yields high-purity crystals (melting point: ~420–425 K) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Characterization involves multi-technique validation:

NMR Spectroscopy :

- ¹H-NMR : Identifies proton environments (e.g., naphthalene aromatic protons at δ 7.4–8.2 ppm, acetamide NH at δ 8.5–9.0 ppm).

- ¹³C-NMR : Confirms carbonyl (C=O) at ~168–170 ppm and aryl carbons .

Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₅H₁₇BrNO₂: calc. 466.04, obs. 466.05) .

X-ray Crystallography : Resolves dihedral angles (e.g., 60.5° between naphthalene and benzoyl-bromophenyl planes) and hydrogen-bonding networks (N–H···O) critical for crystal packing .

Q. Critical Validation Steps :

- Purity Check : Use TLC (Rf comparison) and HPLC (>95% purity).

- Melting Point : Sharp melting range (e.g., 421 K) confirms crystalline homogeneity .

Advanced Research Questions

Q. How do crystallographic data inform conformational dynamics and intermolecular interactions?

Methodological Answer: Single-crystal X-ray diffraction reveals:

- Dihedral Angles : The angle between the naphthalene and benzoyl-bromophenyl moieties (e.g., 60.5°) influences steric interactions and molecular rigidity .

- Hydrogen Bonding : N–H···O bonds (2.8–3.0 Å) stabilize the crystal lattice, affecting solubility and stability .

- Packing Analysis : Orthorhombic systems (e.g., space group Pbca) with Z = 8 and unit cell dimensions (e.g., a = 12.68 Å, b = 9.40 Å) correlate with density (1.48 g/cm³) .

Q. Refinement Tools :

- SHELX Suite : SHELXL refines atomic coordinates and thermal parameters. Use R1 (<0.05) and wR2 (<0.15) to assess model accuracy .

Table 2 : Crystallographic Data (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space Group | Pbca |

| a, b, c (Å) | 12.68, 9.40, 25.64 |

| V (ų) | 3058.6 |

| Z | 8 |

| R1 | 0.042 |

| N–H···O (Å) | 2.85 |

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for enzyme inhibition?

Methodological Answer: Experimental SAR :

- Enzyme Assays : Test inhibitory activity against targets like monoamine oxidase (MAO) or acetylcholinesterase (AChE). For example, similar acetamides show IC₅₀ values of 0.028–1.5 µM .

- Substituent Effects : Bromine at the 5-position enhances halogen bonding with enzyme active sites, while the naphthalene group contributes to hydrophobic interactions .

Q. Computational Methods :

Molecular Docking (AutoDock/Vina) : Predict binding poses in MAO-B or AChE pockets (e.g., naphthalene π-π stacking with Tyr398 in MAO-B) .

DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects of substituents .

Q. Contradiction Resolution :

- Data Variability : If enzymatic IC₅₀ conflicts with docking scores, validate via isothermal titration calorimetry (ITC) to measure binding affinity directly .

Q. How are data contradictions (e.g., crystallographic vs. spectroscopic results) resolved in structural validation?

Methodological Answer: Common Contradictions :

- Bond Length Discrepancies : X-ray data may show C=O at 1.22 Å, while DFT predicts 1.24 Å. Reconcile by checking for thermal motion overestimation in crystallography .

- Hydrogen Atom Positioning : NMR detects NH protons, but X-ray may miss them due to disorder. Use neutron diffraction or refine with restraints (e.g., N–H = 0.86 Å) .

Q. Validation Protocol :

Cross-Validate : Compare NMR, MS, and X-ray data.

Software Checks : Use PLATON or ADDSYM to detect missed symmetry or twinning in crystals .

Deposition : Submit data to CCDC/PDB for independent validation .

Q. What are the methodological challenges in assessing biological activity, and how are they addressed?

Methodological Answer: Challenges :

- Solubility : The compound’s hydrophobicity (logP ~4.5) may limit aqueous solubility. Use DMSO stock solutions (<1% v/v) to avoid cytotoxicity .

- Metabolic Stability : Microsomal assays (e.g., liver microsomes + NADPH) quantify degradation half-life (t₁/₂).

Q. Solutions :

- Prodrug Design : Introduce phosphate esters at the acetamide group to enhance solubility .

- SAR Optimization : Replace bromine with polar substituents (e.g., -NO₂) to balance activity and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.